molecular formula C17H16ClN5O2S B2712479 N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-52-5

N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2712479
CAS RN: 890638-52-5
M. Wt: 389.86
InChI Key: NYJPLWSMDUJNCV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, commonly known as CMTPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy.

Scientific Research Applications

Molecular Structure Analysis and Bioactivity

Compounds with structures similar to the query compound, particularly those featuring tetrazole and sulfanyl groups attached to aromatic rings, have been subjects of structural and bioactivity studies. For example, docking studies and crystal structure analysis of tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015). These findings indicate that compounds like the query can be explored for their anti-inflammatory properties or as potential leads in the development of new therapeutic agents.

Antimicrobial and Anticancer Potential

Research on compounds containing parts of the queried chemical structure has also revealed antimicrobial and anticancer potentials. For instance, analysis involving spectroscopic techniques, quantum chemical calculations, and molecular docking on bioactive molecules structurally related to the query compound highlighted their antimicrobial activity and provided insights into their interactions with different proteins (Viji et al., 2020). Such studies suggest avenues for using these compounds in the development of new antimicrobial agents or in the study of their mechanisms of action against bacterial and fungal pathogens.

Enzyme Inhibition for Disease Treatment

The structural features of compounds like the query have been utilized in the synthesis of molecules with significant biological activities, including enzyme inhibition which is crucial for treating diseases such as Alzheimer's. The synthesis of new heterocyclic derivatives with potential as drug candidates for Alzheimer’s disease demonstrates the relevance of such compounds in medicinal chemistry (Rehman et al., 2018). These applications underscore the importance of the structural elements present in the query compound for scientific research aimed at discovering and developing new therapeutic agents.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-15-6-4-3-5-14(15)18)26-17-20-21-22-23(17)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJPLWSMDUJNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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